molecular formula C15H24ClNO3 B5427912 1-(4-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride

1-(4-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride

Cat. No. B5427912
M. Wt: 301.81 g/mol
InChI Key: SHRBDDSZZIQVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride, commonly known as pindolol, is a beta-adrenergic blocker that is used in the treatment of hypertension, angina pectoris, and arrhythmias. It is a non-selective beta-blocker that works by blocking the beta receptors in the heart and blood vessels, thereby reducing the heart rate, blood pressure, and workload on the heart. Pindolol has been extensively studied for its biochemical and physiological effects, mechanism of action, and its potential use in scientific research.

Mechanism of Action

Pindolol works by blocking the beta receptors in the heart and blood vessels, which reduces the heart rate, blood pressure, and workload on the heart. Pindolol is a non-selective beta-blocker, which means it blocks both beta-1 and beta-2 receptors. This can lead to some side effects such as bronchoconstriction, which may limit its use in patients with asthma or chronic obstructive pulmonary disease (COPD).
Biochemical and Physiological Effects
Pindolol has been shown to have a number of biochemical and physiological effects. It can reduce heart rate, blood pressure, and cardiac output. Pindolol can also reduce the release of renin from the kidneys, which can lead to a reduction in blood pressure. Pindolol has been shown to have a modulatory effect on the glutamatergic system, which may be useful in the treatment of schizophrenia.

Advantages and Limitations for Lab Experiments

Pindolol has a number of advantages for use in lab experiments. It is a well-established beta-blocker that has been extensively studied for its biochemical and physiological effects. Pindolol is also relatively inexpensive and widely available. However, there are some limitations to its use in lab experiments. Pindolol is a non-selective beta-blocker, which means it blocks both beta-1 and beta-2 receptors. This can lead to some side effects such as bronchoconstriction, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on pindolol. One area of interest is the potential use of pindolol in the treatment of anxiety disorders, depression, and schizophrenia. Further research is needed to better understand the modulatory effect of pindolol on the glutamatergic system and its potential use in the treatment of schizophrenia. Another area of interest is the development of more selective beta-blockers that may have fewer side effects than pindolol.

Synthesis Methods

Pindolol can be synthesized by reacting 4-methoxyphenol with epichlorohydrin and sodium hydroxide to form 1-(4-methoxyphenoxy)-2,3-epoxypropane. This intermediate is then reacted with piperidine and isopropylamine to form 1-(4-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol. The final step involves the addition of hydrochloric acid to form pindolol hydrochloride.

Scientific Research Applications

Pindolol has been used in scientific research for its potential role in the treatment of anxiety disorders, depression, and schizophrenia. Studies have shown that pindolol can enhance the efficacy of selective serotonin reuptake inhibitors (SSRIs) in the treatment of depression and anxiety disorders. Pindolol has also been shown to have a modulatory effect on the glutamatergic system, which may be useful in the treatment of schizophrenia.

properties

IUPAC Name

1-(4-methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.ClH/c1-18-14-5-7-15(8-6-14)19-12-13(17)11-16-9-3-2-4-10-16;/h5-8,13,17H,2-4,9-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRBDDSZZIQVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN2CCCCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.